molecular formula C13H16N2O2 B12311597 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one

Cat. No.: B12311597
M. Wt: 232.28 g/mol
InChI Key: QNRVQALPKDWRHR-GXDHUFHOSA-N
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Description

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperidin-2-one ring substituted with a hydroxyiminoethyl group on the phenyl ring. The molecular formula of this compound is C13H16N2O2, and it has a molecular weight of 232.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one typically involves the reaction of 4-(1-nitrosoethyl)phenylpiperidin-2-one with appropriate reagents under controlled conditions. One common method involves the use of nitroso compounds and piperidine derivatives, followed by cyclization and functional group modifications .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-purity starting materials and catalysts to ensure high yields and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oximes, amines, and substituted piperidin-2-one derivatives .

Scientific Research Applications

1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(4-Nitrosoethyl)phenylpiperidin-2-one
  • 4-(1-Hydroxyiminoethyl)phenylpiperidine
  • 1-(4-Aminoethyl)phenylpiperidin-2-one

Uniqueness: 1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one is unique due to its specific substitution pattern and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in scientific research .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]piperidin-2-one

InChI

InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3/b14-10+

InChI Key

QNRVQALPKDWRHR-GXDHUFHOSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2CCCCC2=O

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O

Origin of Product

United States

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